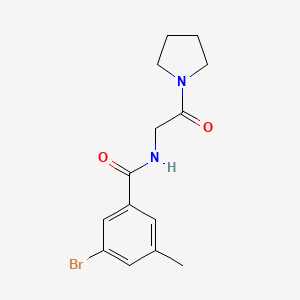
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate, also known as FMDC, is a chemical compound with potential applications in the field of scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases. Additionally, it has been found to activate the Nrf2-ARE pathway, which plays a key role in reducing oxidative stress and inflammation. This compound also modulates the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid absorption. It is also metabolized quickly, with a half-life of approximately 3 hours. In animal studies, this compound has been found to have low toxicity and no significant adverse effects on vital organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening assays. However, its use in certain experiments may be limited by its solubility and potential for non-specific binding.
Direcciones Futuras
There are several potential future directions for research on (4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent in neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. This compound has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. This compound has several advantages for use in lab experiments, including its high purity and stability. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 4-fluoro-3-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with methyl iodide and potassium carbonate to yield this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
(4-fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-6-10(4-5-12(8)14)18-13(17)11-7-16(3)15-9(11)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIJGPXNIMTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CN(N=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)


![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
![5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7663030.png)

![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)
